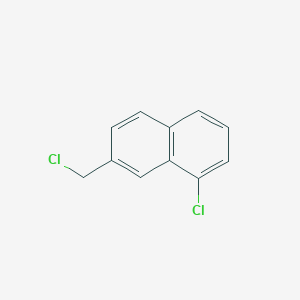![molecular formula C13H12N2O B15068819 N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide typically involves the condensation reaction between naphthalen-1-ylmethylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthalen-1-ylmethylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carboxamide and naphthalene-1-sulfonamide share structural similarities.
Acetamide derivatives: Compounds such as N-phenylacetamide and N-methylacetamide are structurally related.
Uniqueness
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide is unique due to its specific combination of a naphthalene ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,15,16)/b14-9- |
InChI 键 |
FDOBVNFLAFPQNL-ZROIWOOFSA-N |
手性 SMILES |
CC(=O)N/N=C\C1=CC=CC2=CC=CC=C21 |
规范 SMILES |
CC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


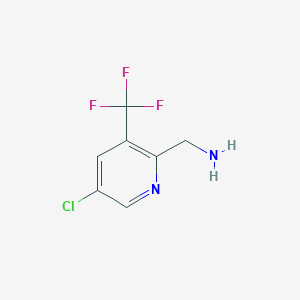
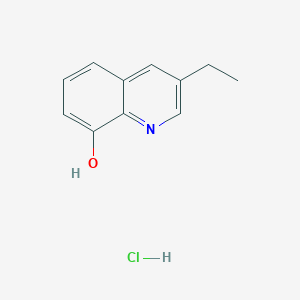

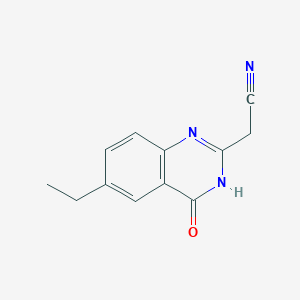
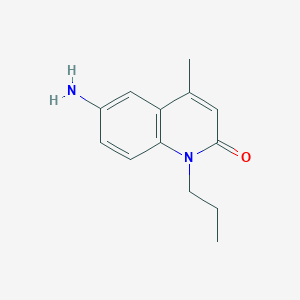




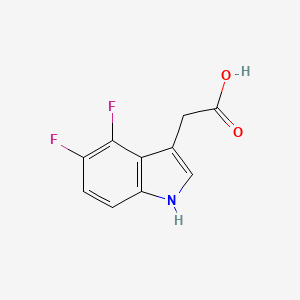
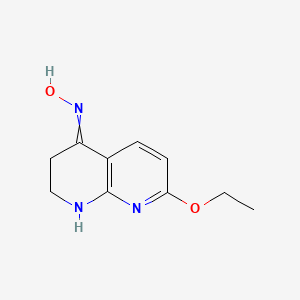
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester](/img/structure/B15068812.png)
![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)
